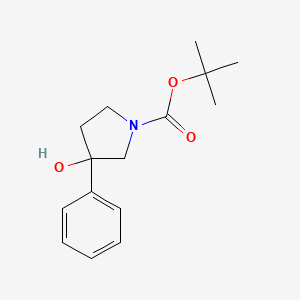

Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

Overview

Description

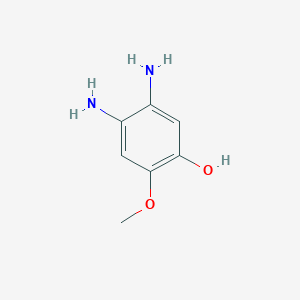

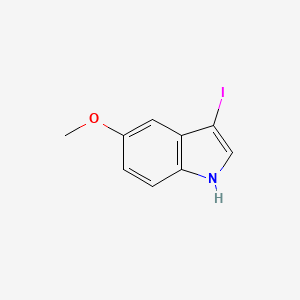

Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 147410-43-3 . It has a molecular weight of 247.34 and its IUPAC name is tert-butyl 3-phenyl-1-pyrrolidinecarboxylate . The compound is typically stored in a sealed, dry environment at 2-8°C . It is usually in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate is 1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications

Enzyme-Catalyzed Kinetic Resolution

Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate has been utilized in enzyme-catalyzed kinetic resolutions. In one study, enzyme, solvent, and temperature optimization were employed to achieve a new resolution method with high enantioselectivity (E = 40). This process allowed for the separation of enantiomers in pure form, illustrating the compound's potential in stereochemical applications (Faigl et al., 2013).

Synthesis and Chiral Auxiliary Applications

This compound has also been important in the synthesis of other chiral auxiliaries. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (related to the query compound) was synthesized from L-alanine and used as a chiral auxiliary in dipeptide synthesis, showing its utility in creating enantiomerically pure compounds (Studer, Hintermann & Seebach, 1995).

Electrochemically Induced Reactions

Research has demonstrated the compound's applicability in electrochemically induced SRN1 reactions. For example, 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl was selectively obtained through such reactions, showcasing the compound's potential in organic synthesis and modification (Combellas et al., 1993).

Economical Synthesis for Pharmaceutical Applications

The compound has been synthesized economically from L-aspartic acid for use as a building block in pharmaceutically active substances. This process features mild reaction conditions and is notable for its economic viability and potential scalability for industrial preparation (Han et al., 2018).

Synthesis of Substituted Derivatives

The tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate has been used to synthesize various substituted derivatives. These derivatives have potential applications in creating compounds with specific stereochemical configurations, essential for certain types of chemical syntheses (Boev et al., 2015).

Mechanism and Application in Group Migration

Studies have also focused on its role in facilitating tert-butyloxycarbonyl (Boc) group migration. The compound demonstrates an unusual reaction mechanism involving a nine-membered cyclic transition state, which could be significant in understanding and designing novel organic reactions (Xue & Silverman, 2010).

Safety and Hazards

Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302 and H317 , indicating that it may be harmful if swallowed and may cause an allergic skin reaction. The precautionary statements include P280, P305+P351+P338 , suggesting that protective gloves should be worn, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-9-15(18,11-16)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVXRTSOZHJSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3288138.png)

![2-[2-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B3288154.png)

![3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3288166.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3288171.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B3288204.png)